L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK-B/Gastrin Receptor Antagonist
L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK-B/Gastrin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) and gastrin receptors. The information is compiled from various scientific studies to support further research and drug development efforts.
Core Mechanism of Action
L-365,260 functions as a selective and competitive antagonist for the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2][3][4] This receptor is a G-protein coupled receptor found in the central nervous system and the gastrointestinal tract.[3] The natural ligands for this receptor are cholecystokinin (CCK) and gastrin.[3]
By binding to the CCK-B receptor, L-365,260 blocks the downstream signaling typically initiated by CCK and gastrin. This antagonistic action has been shown to have several physiological effects, including the inhibition of gastric acid secretion and potential applications in neurology and oncology.[1][5][6] The binding of L-365,260 is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[7]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo potencies of L-365,260 across various species and tissues.
Table 1: Binding Affinity of L-365,260 for CCK-B/Gastrin Receptors
| Species | Tissue | Receptor Type | Ligand | Parameter | Value (nM) |
| Guinea Pig | Brain | CCK-B | [3H]L-365,260 | Kd | 2.3[7] |
| Guinea Pig | Brain | CCK-B | --- | Ki | 2.0[1][2][3][4] |
| Guinea Pig | Stomach | Gastrin | --- | Ki | 1.9[1][2][3][4] |
| Dog | Brain & Stomach | CCK-B/Gastrin | --- | IC50 | 20-40[1][2][4] |
| Rat | AR42J Cells | Gastrin | 125I-G17 | IC50 | 45[6] |
| --- | CCK2 Receptor | CCK2 | --- | IC50 | 2 |
| --- | CCK1 Receptor | CCK1 | --- | IC50 | 280 |
Table 2: In Vivo Potency of L-365,260 in Antagonizing Gastrin-Stimulated Acid Secretion
| Species | Administration | Parameter | Value (mg/kg) |
| Mice | Oral | ED50 | 0.03[1][2][4] |
| Rats | Oral | ED50 | 0.9[1][2][4] |
| Guinea Pigs | Oral | ED50 | 5.1[1][2][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of L-365,260 and a typical experimental workflow for its characterization.
Caption: L-365,260 competitively blocks CCK/gastrin binding to the CCK-B receptor.
Caption: A typical workflow for characterizing L-365,260's pharmacological profile.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of L-365,260.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of L-365,260 to its target receptor.
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Tissue Preparation: Brain or gastric mucosal membranes from appropriate species (e.g., guinea pig, rat) are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[7]
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Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]L-365,260 or 125I-CCK, in the presence of varying concentrations of unlabeled L-365,260.[7]
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Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of L-365,260 that inhibits 50% of specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Gastric Acid Secretion Studies (In Vivo)
These studies assess the functional antagonism of the gastrin receptor in a physiological context.
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Animal Model: Animals such as rats, mice, or guinea pigs are used.[1] In some models, the pylorus is ligated to allow for the collection of gastric juices.[8]
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Drug Administration: L-365,260 is administered, often orally, at various doses.[1]
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Stimulation: Gastric acid secretion is stimulated by the administration of a gastrin analog, such as pentagastrin.[5][8]
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Sample Collection: Gastric contents are collected over a set period.
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Analysis: The volume and acidity of the collected gastric juice are measured.
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Data Analysis: The dose of L-365,260 that causes a 50% reduction in stimulated acid secretion (ED50) is determined.
Additional Pharmacological Effects
Beyond its effects on gastric acid, L-365,260 has been investigated for other potential therapeutic applications:
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Anxiolytic and Antidepressant Effects: As a CCK-B receptor antagonist in the brain, L-365,260 has been studied for its potential to treat panic disorder and depression.[9][10] Blockade of CCK-B receptors may lead to an increase in extracellular dopamine (B1211576) in brain regions associated with mood.[10]
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Modulation of Opioid Analgesia: L-365,260 has been shown to enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats.[2][4]
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Antitumor Activity: Studies have shown that L-365,260 can inhibit the growth of certain gastrointestinal tumor cells that express gastrin receptors.[6]
Conclusion
L-365,260 is a well-characterized, potent, and selective antagonist of the CCK-B/gastrin receptor. Its mechanism of action involves the competitive blockade of this receptor, leading to the inhibition of physiological responses mediated by CCK and gastrin. The quantitative data on its binding affinity and in vivo potency, along with its diverse pharmacological effects, make it a valuable tool for research and a potential lead compound for the development of new therapeutics.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
